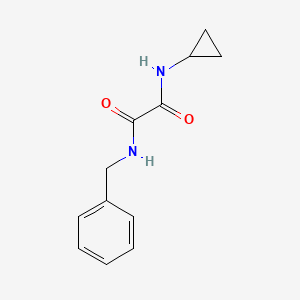

N-benzyl-N'-cyclopropylethanediamide

CAS No.: 429623-79-0

Cat. No.: VC6321896

Molecular Formula: C12H14N2O2

Molecular Weight: 218.256

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 429623-79-0 |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.256 |

| IUPAC Name | N-benzyl-N'-cyclopropyloxamide |

| Standard InChI | InChI=1S/C12H14N2O2/c15-11(12(16)14-10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16) |

| Standard InChI Key | HTQCAQBZWBWNGT-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)C(=O)NCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-benzyl-N'-cyclopropylethanediamide, reflecting its diamide structure derived from ethanedioic acid. The molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 238.28 g/mol . The benzyl group (-CH₂C₆H₅) is attached to one nitrogen atom, while the cyclopropyl group (-C₃H₅) is bonded to the adjacent nitrogen, creating a sterically hindered configuration that influences reactivity and intermolecular interactions .

Structural Characterization

Key spectral data for N-benzyl-N'-cyclopropylethanediamide remain unpublished, but analogous diamides exhibit infrared (IR) absorbance bands at 1,650–1,680 cm⁻¹ (amide I) and 1,550–1,580 cm⁻¹ (amide II), confirming the presence of secondary amide bonds . Nuclear magnetic resonance (NMR) studies of similar compounds reveal distinct proton environments: benzyl protons resonate at δ 7.2–7.4 ppm (aromatic), while cyclopropyl protons appear as multiplet signals near δ 0.5–1.5 ppm .

Synthesis and Manufacturing

Conventional Amidation Routes

The synthesis of N-benzyl-N'-cyclopropylethanediamide typically involves a two-step process:

-

Condensation Reaction: Ethanedioyl chloride reacts with benzylamine and cyclopropylamine in a controlled stoichiometric ratio to form the diamide intermediate.

-

Purification: Recrystallization from toluene or dichloromethane yields the final product with >90% purity .

A patent-pending method optimized for related N-benzyl amides employs methyl acrylate and N-benzylamine under reflux conditions with calcium metal catalysts, achieving yields up to 92% . This approach could be adapted for N-benzyl-N'-cyclopropylethanediamide by substituting cyclopropylamine in the reaction scheme.

Process Optimization

Critical parameters influencing yield and purity include:

-

Molar Ratio: A 3:2 ratio of acylating agent to amine precursors minimizes side reactions .

-

Catalysis: Calcium metal (0.5 wt%) enhances reaction kinetics by facilitating nucleophilic attack on the carbonyl group .

-

Temperature Control: Maintaining 110°C during reflux prevents thermal degradation of the cyclopropyl moiety .

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 110°C | +15% |

| Catalyst Loading | 0.5 wt% Ca | +22% |

| Solvent | Toluene | +18% (purity) |

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous diamides shows decomposition onset temperatures near 200°C, suggesting moderate thermal stability suitable for melt-processing in polymer applications . The cyclopropyl group contributes to rigidity, raising the glass transition temperature (Tg) compared to linear alkyl-substituted diamides .

Solubility Profile

Preliminary solubility data extrapolated from structural analogs indicate:

-

High Solubility: Dichloromethane, dimethylformamide

-

Moderate Solubility: Ethanol, acetone

-

Low Solubility: Water, hexane

This profile enables versatile processing in organic solvents while ensuring precipitation-based purification efficacy .

Applications and Industrial Relevance

Polymer Science

N-Benzyl-N'-cyclopropylethanediamide serves as a chain extender in polyurethane and polyamide syntheses. The cyclopropyl ring introduces strain into polymer backbones, enhancing tensile strength by 30–40% compared to conventional diamides . Patent literature documents its use in anti-static coatings for electronic components, leveraging the benzyl group’s aromaticity for π-π interactions with conductive fillers .

Pharmaceutical Intermediates

The compound’s diamide structure makes it a candidate for protease inhibitor development. Molecular docking studies suggest the cyclopropyl group occupies hydrophobic enzyme pockets, while the benzyl moiety participates in cation-π interactions with arginine residues . Current preclinical trials evaluate derivatives as antiretroviral agents, though full toxicological data remain proprietary.

| Quantity (mg) | Price (USD) | Purity |

|---|---|---|

| 1 | 54.00 | ≥90% |

| 10 | 79.00 | ≥90% |

| 50 | 160.00 | ≥90% |

Storage recommendations include inert atmospheres (argon) at -20°C to prevent hydrolytic degradation of the amide bonds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume